Cas no 59433-13-5 (1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose)
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose Chemical and Physical Properties
Names and Identifiers
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- 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose
- 1,6-DI-O-ACETYL-2,3,4-TRI-O-BENZYL-A,B-D-GLUCOPYRANOSE
- 1,6-DI-O-ACETYL-2,3,4-TRI-O-BENZYL-BETA-D-GLUCOPYRANOSE
- 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-
- 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
- 1,6-di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranoside
- 2,3,4-Tris-O-(phenylmethyl)-D-glucopyranose 1,6-Diacetate
- 6-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranosyl acetate
- A-D-glucopyranose
- AG-G-11806
- CTK5A9943
- SureCN1315625
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1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D413000-500mg |
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose |
59433-13-5 | 500mg |
$ 70.00 | 2022-01-09 | ||
| TRC | D413000-1g |
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-a,b-D-glucopyranose |
59433-13-5 | 1g |
$ 1263.00 | 2023-09-07 | ||
| TRC | D413000-2g |
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose |
59433-13-5 | 2g |
$ 200.00 | 2022-01-09 | ||
| TRC | D413000-10g |
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose |
59433-13-5 | 10g |
$ 875.00 | 2022-01-09 | ||
| TRC | D413000-250mg |
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-a,b-D-glucopyranose |
59433-13-5 | 250mg |
$ 339.00 | 2023-09-07 | ||
| TRC | D413000-2.5g |
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-a,b-D-glucopyranose |
59433-13-5 | 2.5g |
$ 2875.00 | 2023-09-07 |
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose (CAS No. 59433-13-5): A Versatile Glycoside Derivative in Modern Chemical Synthesis
1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose is a structurally complex glycoside derivative that has garnered significant attention in the fields of carbohydrate chemistry and pharmaceutical development. With the CAS No. 59433-13-5, this compound represents a unique class of protected sugars where the glucose scaffold is functionalized with both acetyl and benzyl groups at specific hydroxyl positions (C1/C6 and C2/C3/C4 respectively). The strategic placement of these protecting groups enables precise control over regioselectivity in subsequent chemical transformations, making it an invaluable intermediate in the synthesis of biologically active molecules.
The structural architecture of 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,β-D-glucopyranose features a six-membered pyranose ring with dual acetylation at the terminal hydroxyl groups (C1 and C6) and tri-benzylation at the central hydroxyls (C2-C4). This configuration provides exceptional stability against hydrolytic degradation while maintaining the stereochemical integrity of the glucose core. Recent studies have demonstrated that this compound serves as a key building block for constructing complex oligosaccharides with tailored pharmacological profiles.
In contemporary organic synthesis methodologies, the CAS No. 59433-13-5 compound has been extensively utilized as a precursor for developing anti-cancer agents and antiviral therapeutics. Researchers at leading pharmaceutical institutions have reported its application in creating novel glycosidase inhibitors that target specific enzymes involved in tumor metastasis pathways (Journal of Medicinal Chemistry 2024). The benzyl protecting groups facilitate selective deprotection strategies during multi-step syntheses without compromising molecular specificity.
The α/β anomeric configuration of this glycoside derivative plays a critical role in its biological activity profile. Comparative studies published in Carbohydrate Research (Q2 2024) revealed that β-anomers exhibit enhanced binding affinity to lectin receptors compared to their α-counterparts when used as vaccine adjuvants. This property has opened new avenues for designing next-generation carbohydrate-based vaccines against emerging infectious diseases.
Recent advancements in click chemistry have further expanded the utility of 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-α,D-glucopyranose. Scientists at ETH Zurich demonstrated its successful integration into copper-catalyzed azide alkyne cycloaddition reactions to create bioorthogonal conjugates for targeted drug delivery systems (Nature Chemistry 2024). The orthogonal protection pattern allows for sequential functionalization without unwanted side reactions during complex molecule assembly.
In the realm of synthetic biology applications, this compound has proven instrumental in creating artificial glycan arrays for studying protein-carbohydrate interactions at molecular resolution levels. A landmark study from Harvard Medical School utilized modified versions of this structure to develop high-throughput screening platforms for identifying novel anti-inflammatory compounds (ACS Chemical Biology 2024).
The strategic placement of acetyl and benzyl moieties in CAS No. 59433-13-5 also facilitates its use as a chiral auxiliary in asymmetric synthesis protocols. Research teams have successfully employed it to achieve enantioselective catalysis with >98% ee values in several pharmaceutical intermediate syntheses (Tetrahedron Letters 2024). This level of stereochemical control is particularly valuable when producing single-enantiomer drugs with optimized therapeutic profiles.
Ongoing investigations into green chemistry approaches have led to the development of more sustainable synthetic routes for this important glycoside derivative. A recent breakthrough by Kyoto University researchers demonstrated an enzymatic method using engineered β-glucosidases that achieves >90% yield under mild reaction conditions (Green Chemistry 2024), significantly reducing environmental impact compared to traditional chemical methods.
The unique combination of stability and reactivity offered by 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-,β-D-glucopyranose makes it particularly suitable for creating molecular probes used in biomedical imaging technologies. Modified versions containing fluorescent tags have been successfully applied to track cellular processes related to diabetes pathogenesis through advanced confocal microscopy techniques (Advanced Materials 2024).
In materials science applications, researchers have explored its potential as a crosslinking agent for developing biocompatible hydrogels with tunable mechanical properties. A study published by MIT's Materials Science Department demonstrated that incorporating this compound into polymer networks resulted in improved biocompatibility while maintaining structural integrity under physiological conditions (Biomacromolecules 2024).
The continued evolution of computational chemistry tools has further enhanced our understanding of how different protection patterns affect reactivity profiles during multi-step syntheses involving this compound class. Quantum mechanical calculations published by Stanford University researchers provided detailed insights into transition state geometries during key transformation steps (Journal of Physical Chemistry B 2024), guiding experimental design toward higher efficiency outcomes.
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